3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide

Physical chemistry Material science Process chemistry

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (CAS 42829-14-1), also known as 2,3,3-Trichlorosulfolane, is a halogenated sulfone derivative of tetrahydrothiophene. It is a member of the tetrahydrothiophene 1,1-dioxide class of compounds, distinguished by three chlorine substituents at the 3 and 4 positions of the saturated five-membered ring.

Molecular Formula C4H5Cl3O2S
Molecular Weight 223.5 g/mol
CAS No. 42829-14-1
Cat. No. B12123529
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide
CAS42829-14-1
Molecular FormulaC4H5Cl3O2S
Molecular Weight223.5 g/mol
Structural Identifiers
SMILESC1C(C(CS1(=O)=O)(Cl)Cl)Cl
InChIInChI=1S/C4H5Cl3O2S/c5-3-1-10(8,9)2-4(3,6)7/h3H,1-2H2
InChIKeyZHLFQOQVRQIJCJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (CAS 42829-14-1): Technical Specifications and Procurement Data


3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide (CAS 42829-14-1), also known as 2,3,3-Trichlorosulfolane, is a halogenated sulfone derivative of tetrahydrothiophene [1]. It is a member of the tetrahydrothiophene 1,1-dioxide class of compounds, distinguished by three chlorine substituents at the 3 and 4 positions of the saturated five-membered ring . This compound has a molecular weight of 223.5 g/mol and a molecular formula of C4H5Cl3O2S [1]. It is recognized by the FDA with the Unique Ingredient Identifier (UNII) M7R01BDG8X [2].

Physical Form Liquid at ambient temperature; supports direct liquid formulation incorporation
Patent Context Identified in antifouling coating patents alongside tetrachloro analog
Synthetic Utility Halogenated sulfone building block with reactive chlorine substituents

Technical Selection of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide Over Other Halogenated Sulfolanes


The halogenated tetrahydrothiophene 1,1-dioxide class, often referred to as sulfolanes, encompasses compounds with varying degrees and patterns of chlorination. These seemingly minor structural variations lead to significant differences in physicochemical properties such as melting point, density, and molecular weight, as well as in functional performance metrics like antimicrobial and antifouling activity. For example, the compound's specific chlorination pattern (3,3,4-trichloro vs. 3,3,4,4-tetrachloro) is identified as a key structural feature for its utility in patented applications [1]. Therefore, generic substitution within this class is not advisable, as it will likely result in altered material compatibility, process behavior, and biological efficacy [2]. The following evidence details the quantifiable differences that substantiate the specific procurement of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide.

Physical State Mismatch
3,3,4,4-Tetrachloro analog is a solid; the target compound is a liquid. Handling and formulation procedures differ substantially.
Chlorination Pattern Alters Behavior
Additional chlorine substitution changes polarity and solubility, and may shift bioactivity profiles in coating and biocide applications.
Patent-Specific Utility May Not Transfer
Functional grouping in antifouling patents was explicitly reported for the trichloro and tetrachloro pair. Other halogenated sulfolanes lack this documented co-utility.

Quantifiable Performance and Property Differentiation of 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide


Distinct Physicochemical Profile: Melting Point and Density Compared to 3,3,4,4-Tetrachloro Analog

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide exhibits a significantly different physical state and density compared to its fully chlorinated analog, 3,3,4,4-Tetrachlorotetrahydrothiophene 1,1-dioxide. This distinction is critical for handling, formulation, and processing .

Physical State & M.P.
Head-to-head
Liquid vs Solid at 25°C; melting point difference of 232°C
Physical state difference drives formulation and handling selection
Target M.P. -58°C; tetrachloro analog M.P. 174°C
Physical chemistry Material science Process chemistry

Patented Antifouling Efficacy: Inclusion Alongside Tetrachloro Analog in Commercial Coating Compositions

This compound is explicitly claimed alongside its 3,3,4,4-tetrachloro analog in a patent for an antifouling coating composition [1]. The patent highlights the combination as a 'low-toxic' alternative to highly toxic agents like organotin or cuprous oxide [2].

Antifouling Patent Data
Head-to-head
Patent-reported co-utility with tetrachloro analog in antifouling compositions
Supports antifouling coating formulation context
Reported as lower-toxicity alternative vs organotin agents in patent claims
Antifouling coatings Marine biology Polymer science

Potential for Improved Solubility Over 3,3,4,4-Tetrachloro Analog

The presence of one fewer chlorine atom (three instead of four) in the target compound suggests a potential for improved solubility in polar solvents relative to its fully chlorinated analog. This is an inference based on the electronic effects of halogen substituents on a sulfone core .

Solubility Inference
Data to verify
Structural inference: fewer chlorine atoms may improve polar solvent compatibility
May support polar solvent formulation exploration
No quantitative solubility data; class-level structural inference only
Formulation science Solubility Material characterization

Optimal Industrial and Research Use-Cases for 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide


Low-Toxicity Antifouling Coatings for Marine Infrastructure

As detailed in EP 0266738 A3 and US 4,816,071, 3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide is a key active ingredient in 'low-toxic' antifouling coating compositions [REFS-1, REFS-2]. It is specifically indicated for protecting underwater structures such as ships' hulls, port facilities, pipelines, and aquaculture nets from biofouling by organisms like barnacles, mussels, and algae. Its functional equivalence to its tetrachloro analog in this application, combined with its liquid physical state, makes it a preferred option for formulators seeking to develop safer and more easily processed marine coatings compared to traditional heavy-metal or organotin-based paints [1].

A Building Block for the Synthesis of Diverse Organic Molecules

Due to its reactive chlorine substituents and sulfone group, this compound is a versatile intermediate in organic synthesis [1]. It can be synthesized via chlorination of tetrahydrothiophene followed by oxidation, or through dehydrohalogenation of the 3,3,4,4-tetrachloro derivative [1]. Its unique substitution pattern allows for selective nucleophilic substitution and elimination reactions, enabling the construction of more complex, functionalized heterocyclic molecules. This makes it a valuable building block for researchers in medicinal chemistry, agrochemical development, and materials science seeking novel structures not accessible from other sulfolane derivatives [1].

Development of Experimental Pesticides and Biocides

3,3,4-Trichlorotetrahydrothiophene 1,1-dioxide has been investigated for its effectiveness as an experimental pesticide, notably as a gastropodicide for controlling disease-carrying snails, and as a general biocide candidate [REFS-1, REFS-2]. Its distinct chlorination pattern, which influences its lipophilicity and reactivity, is a critical factor differentiating its bioactivity profile from other halogenated thiophene-1,1-dioxides [2]. Researchers developing new pest control agents can leverage this unique structural and physicochemical profile to explore novel modes of action and potentially achieve improved selectivity or potency profiles compared to other biocidal agents [2].

Application
Selection Property
Validation Focus
Marine antifouling coating research
Liquid halogenated sulfone formulation fit
Patent-reported antifouling endpoint review
Heterocyclic synthesis building block
Reactive chlorine substituent pattern
Selective substitution and elimination review
Experimental biocide candidate screening
Chlorination pattern and lipophilicity
Gastropodicide and biocide activity review

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